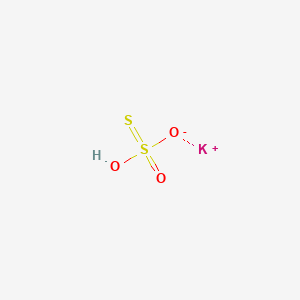
Thiosulfuric acid (H2S2O3), potassium salt
Description
Thiosulfuric acid (H2S2O3), potassium salt, also known as potassium thiosulfate, is an inorganic compound with the chemical formula K₂S₂O₃. It is a colorless or white crystalline solid that is highly soluble in water. This compound is known for its unique chemical properties and has various applications in different fields, including agriculture, photography, and chemical synthesis .
Properties
CAS No. |
10233-00-8 |
|---|---|
Molecular Formula |
C29H32ClNO2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
potassium;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/K.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
HMJCXVAXZCDOLV-UHFFFAOYSA-M |
SMILES |
OS(=O)(=S)[O-].[K+] |
Canonical SMILES |
OS(=O)(=S)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium thiosulfate can be synthesized through the reaction of potassium hydroxide (KOH) with elemental sulfur (S). The process involves the formation of potassium polysulfide, which is then converted to potassium thiosulfate. The reaction conditions typically include maintaining a temperature of around 80°C to ensure complete dissolution of sulfur .
Industrial Production Methods
In industrial settings, potassium thiosulfate is produced by reacting potassium hydroxide with thiosulfuric acid. The process begins with the reaction of sulfur dioxide (SO₂) and sulfur to create sulfur trioxide (SO₃), which is then dissolved in water to form thiosulfuric acid. This acid is subsequently reacted with potassium hydroxide to produce potassium thiosulfate .
Chemical Reactions Analysis
Types of Reactions
Potassium thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a reducing agent and can react with oxidizing agents such as iodine and chlorine.
Common Reagents and Conditions
Oxidation: Potassium thiosulfate reacts with iodine (I₂) to form potassium tetrathionate (K₂S₄O₆) and potassium iodide (KI). The reaction is typically carried out in an aqueous solution.
Reduction: In the presence of strong oxidizing agents like chlorine (Cl₂), potassium thiosulfate is oxidized to potassium sulfate (K₂SO₄).
Substitution: Potassium thiosulfate can react with metal ions to form metal thiosulfate complexes
Major Products Formed
- Potassium tetrathionate (K₂S₄O₆)
- Potassium sulfate (K₂SO₄)
- Metal thiosulfate complexes
Scientific Research Applications
Potassium thiosulfate has a wide range of applications in scientific research:
- Chemistry : It is used as a reagent in various chemical reactions, including the synthesis of polyacrylonitrile nanoparticles and the pretreatment of graphite powder for the synthesis of graphene oxide .
- Biology : Potassium thiosulfate is used in the preparation of aqueous biphasic systems for the extraction of organic compounds .
- Medicine : It is used as a sulfur donor in the treatment of acute cyanide poisoning when administered sequentially with sodium nitrite .
- Industry : In agriculture, potassium thiosulfate is used as a specialty fertilizer due to its high potassium and sulfur content, which enhances crop growth and yield . It is also used as a photographic fixer in the field of photography .
Mechanism of Action
The mechanism of action of potassium thiosulfate involves its ability to act as a reducing agent. In the treatment of cyanide poisoning, it reacts with cyanide to form thiocyanate, a less toxic compound that is excreted by the kidneys . In agriculture, its high potassium and sulfur content helps improve soil fertility and plant growth .
Comparison with Similar Compounds
Potassium thiosulfate is similar to other thiosulfate salts, such as sodium thiosulfate (Na₂S₂O₃) and ammonium thiosulfate ((NH₄)₂S₂O₃). it has unique properties that make it particularly useful in certain applications:
- Sodium thiosulfate : Commonly used in medical treatments and as a photographic fixer. It is also used in water treatment to dechlorinate water .
- Ammonium thiosulfate : Used primarily as a fertilizer in agriculture .
Potassium thiosulfate’s high solubility in water and its effectiveness as a fertilizer make it a preferred choice in agricultural applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


